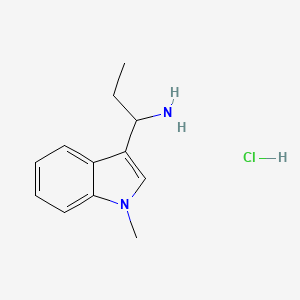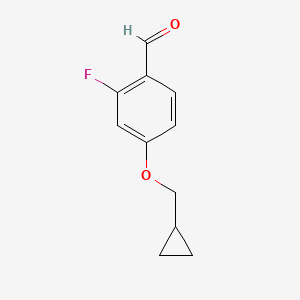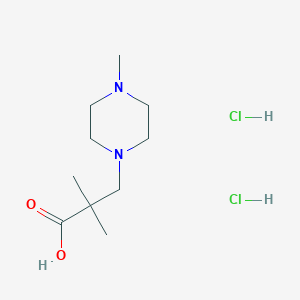
2,2-Dimethyl-3-(4-methylpiperazin-1-yl)propionic acid dihydrochloride
説明
“2,2-Dimethyl-3-(4-methylpiperazin-1-yl)propionic acid dihydrochloride” is a chemical compound with the CAS Number: 2204912-91-2 . It has a molecular weight of 273.2 . The compound is typically in the form of a powder .
Physical And Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 273.2 . It is usually stored at a temperature of 4 degrees Celsius .科学的研究の応用
Synthesis and Structure of Novel Compounds : This compound has been used in the synthesis and structural determination of novel compounds. For example, Yamashita et al. (2009) developed a new cyclic compound derived from it, which helped in the molecular structure analysis by X-ray crystallography (Yamashita, Kojima, Hirotsu, & Ohsuka, 2009).
Antimicrobial Agents Synthesis : This compound has been utilized in the synthesis of antimicrobial agents. For instance, Uno et al. (1993) prepared a series of pyridone carboxylic acids with modifications that included this compound, studying their metabolism in mice and rats (Uno, Okuno, Kawakami, Sakamoto, & Tsukamoto, 1993).
Antitussive Activity Research : In pharmacological research, specifically related to antitussive (cough suppressant) activity, a compound named RU 20201, which includes this chemical structure, was compared to codeine phosphate and found to have similar effects in animal studies (Pickering & James, 1979).
Chemical Synthesis and Optimization : The compound has been synthesized and optimized for various purposes, like in the work of Lu Xiao-qin (2010), where it was synthesized from 4-methylbenzoic acid and optimized for various reaction conditions (Lu Xiao-qin, 2010).
Development of Hypolipidemic Agents : Ashton et al. (1984) synthesized a series of compounds incorporating this structure and evaluated their efficacy in reducing serum cholesterol and triglyceride levels in rats. They found that certain derivatives had potent hypolipidemic activity (Ashton, Ashford, Loveless, Riddell, Salmon, & Stevenson, 1984).
Safety and Hazards
特性
IUPAC Name |
2,2-dimethyl-3-(4-methylpiperazin-1-yl)propanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.2ClH/c1-10(2,9(13)14)8-12-6-4-11(3)5-7-12;;/h4-8H2,1-3H3,(H,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLAJAOBEFDPOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCN(CC1)C)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





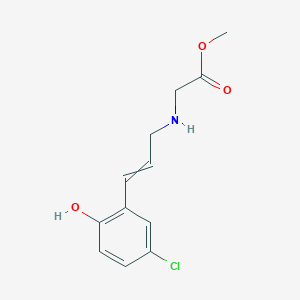
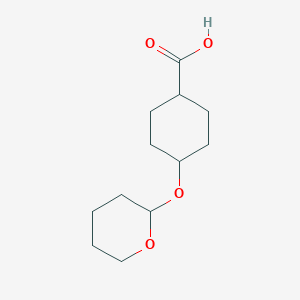


![3-[(6-Bromoimidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluorobenzoic acid methyl ester](/img/structure/B1412676.png)
![Cis-Methyl Hexahydro-1H-Furo[3,4-C]Pyrrole-3A-Carboxylate](/img/structure/B1412679.png)

![[1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol](/img/structure/B1412682.png)
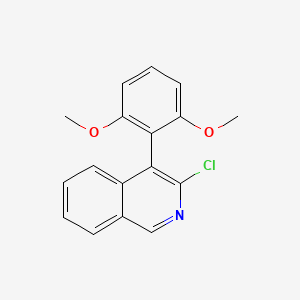
![4-[6-(2-Methoxyphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine](/img/structure/B1412687.png)
